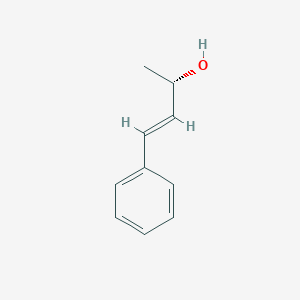
3-isocyanato-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isocyanato-1,1’-biphenyl is a highly reactive and versatile compound with a wide range of applications in various fields of industrial and scientific research. It is known for its unique chemical structure, which consists of a biphenyl group attached to an isocyanate functional group. This compound is used in the synthesis of various polymers, coatings, and adhesives due to its reactivity and ability to form strong bonds.
Preparation Methods
The synthesis of 3-isocyanato-1,1’-biphenyl typically involves the reaction of biphenyl with phosgene in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene. Industrial production methods may also involve the use of alternative reagents and catalysts to optimize yield and reduce environmental impact .
Chemical Reactions Analysis
3-Isocyanato-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding biphenyl derivatives.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The isocyanate group can undergo nucleophilic substitution reactions with various nucleophiles, such as alcohols and amines, to form urethanes and ureas, respectively.
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions include biphenyl derivatives, amines, urethanes, and ureas .
Scientific Research Applications
3-Isocyanato-1,1’-biphenyl has numerous applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: This compound is used in the development of biocompatible materials and drug delivery systems.
Medicine: It is explored for its potential use in the synthesis of pharmaceuticals and therapeutic agents.
Industry: 3-Isocyanato-1,1’-biphenyl is used in the production of coatings, adhesives, and sealants due to its strong bonding properties.
Mechanism of Action
The mechanism of action of 3-isocyanato-1,1’-biphenyl involves the reactivity of the isocyanate group, which can form covalent bonds with nucleophiles such as amines and alcohols. This reactivity allows it to participate in various chemical reactions, leading to the formation of polymers, urethanes, and other compounds. The molecular targets and pathways involved include the interaction of the isocyanate group with nucleophilic sites on other molecules .
Comparison with Similar Compounds
3-Isocyanato-1,1’-biphenyl can be compared with other isocyanate compounds, such as:
Phenyl isocyanate: Similar in reactivity but lacks the biphenyl structure, making it less versatile in certain applications.
Toluene diisocyanate: Widely used in the production of polyurethanes but has different reactivity and toxicity profiles.
Hexamethylene diisocyanate: Used in the production of aliphatic polyurethanes, offering different mechanical properties compared to biphenyl-based isocyanates.
The uniqueness of 3-isocyanato-1,1’-biphenyl lies in its biphenyl structure, which provides additional stability and reactivity, making it suitable for a broader range of applications.
Properties
CAS No. |
120364-24-1 |
|---|---|
Molecular Formula |
C13H9NO |
Molecular Weight |
195.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



